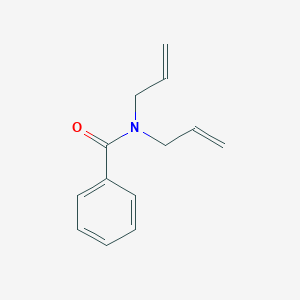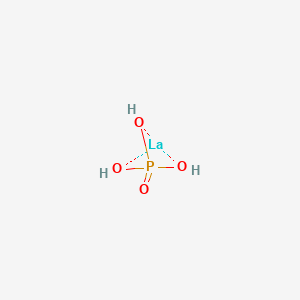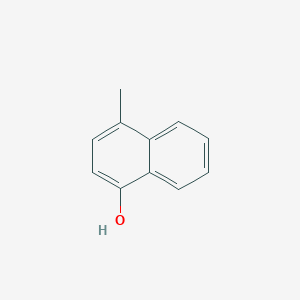
1-Bromo-4-(phenylethynyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(phenylethynyl)benzene is a chemical compound with the molecular formula C14H9Br . It has an average mass of 257.125 Da and a monoisotopic mass of 255.988754 Da . It is also known by other names such as 1-Brom-4-(phenylethinyl)benzol in German, 1-Bromo-4-(phényléthynyl)benzène in French, and Benzene, 1-bromo-4-(2-phenylethynyl)- .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(phenylethynyl)benzene contains a total of 25 bonds, including 16 non-H bonds, 13 multiple bonds, 1 triple bond, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-4-(phenylethynyl)benzene are not available, it’s important to note that brominated aromatic compounds like this one often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
1-Bromo-4-(phenylethynyl)benzene is a solid at room temperature . It has a molecular weight of 257.13 .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Chemical Compounds
1-Bromo-4-(phenylethynyl)benzene is often used as a starting material in the synthesis of other chemical compounds . Its structure allows it to react with a variety of other substances, making it a versatile tool in the field of synthetic chemistry .
Liquid Crystal Research
This compound has been used in research related to liquid crystals . Specifically, it has been used in the synthesis of 1,4-Bis(phenylethynyl)benzenes, which have shown interesting properties when used in liquid crystal displays .
Material Science
In the field of material science, 1-Bromo-4-(phenylethynyl)benzene can be used to create materials with specific properties . For example, it can be used to create polymers with high thermal stability and specific optical properties .
Pharmaceutical Research
While not directly used in the creation of pharmaceuticals, 1-Bromo-4-(phenylethynyl)benzene can be used in the synthesis of compounds that are used in pharmaceutical research .
Analytical Chemistry
In analytical chemistry, 1-Bromo-4-(phenylethynyl)benzene can be used as a standard for calibration . Its well-known properties make it an ideal candidate for this purpose .
Safety Research
The safety properties of 1-Bromo-4-(phenylethynyl)benzene have been extensively studied . This research is important for understanding how to safely handle and use this compound in a laboratory setting .
Safety and Hazards
Wirkmechanismus
Target of Action
1-Bromo-4-(phenylethynyl)benzene is a biochemical used in proteomics research . .
Pharmacokinetics
For instance, its lipophilicity (Log Po/w) is estimated to be around 3.23 to 5.47 , which could influence its absorption and distribution in the body. It’s also predicted to have low gastrointestinal absorption and be moderately soluble .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(phenylethynyl)benzene can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at room temperature . Additionally, its solubility could influence its action and efficacy, as it’s predicted to be moderately soluble .
Eigenschaften
IUPAC Name |
1-bromo-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCHVUFUPJPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302931 | |
| Record name | 1-bromo-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(phenylethynyl)benzene | |
CAS RN |
13667-12-4 | |
| Record name | 13667-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method for 1-Bromo-4-(phenylethynyl)benzene described in the research?
A1: The research presents a novel one-pot synthesis method for diarylacetylenes, including 1-Bromo-4-(phenylethynyl)benzene, from readily available arylaldehydes. [] This method utilizes 1-(arylmethyl)benzotriazoles and LiN(SiMe3)2 through a mechanism involving imine formation, Mannich-type addition, and double elimination. [] The significance lies in its practicality, demonstrated by the gram-scale synthesis of 1-Bromo-4-(phenylethynyl)benzene, highlighting the method's potential for larger-scale production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)

